molecular formula C20H29Cl3N4O9 B136972 Peritoxin A CAS No. 145585-98-4

Peritoxin A

Cat. No. B136972
M. Wt: 575.8 g/mol
InChI Key: BCPPKCDYZCXCGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peritoxin A is a natural toxin produced by the marine dinoflagellate Peridinium limbatum. It belongs to the class of cyclic imine toxins and has been identified as a potent neurotoxin. Peritoxin A has been the subject of scientific research due to its unique structure and mechanism of action.

Mechanism Of Action

Peritoxin A binds to the nAChRs in the brain and blocks their function. This leads to a decrease in the transmission of nerve impulses and can result in paralysis and death. The exact mechanism of action of peritoxin A is not yet fully understood, but it is believed to involve the binding of peritoxin A to a specific site on the nAChRs.

Biochemical And Physiological Effects

Peritoxin A has been shown to have a number of biochemical and physiological effects on the body. It has been shown to cause paralysis and death in animals that have been exposed to it. Peritoxin A has also been shown to affect the function of ion channels in neurons, which can lead to a decrease in the transmission of nerve impulses.

Advantages And Limitations For Lab Experiments

Peritoxin A has a number of advantages and limitations for lab experiments. One of the advantages of peritoxin A is that it is a potent neurotoxin that can be used to study the function of ion channels in neurons. However, one of the limitations of peritoxin A is that it is a natural toxin that is difficult to obtain in large quantities. This can make it difficult to perform large-scale experiments with peritoxin A.

Future Directions

There are a number of future directions for research on peritoxin A. One direction is to further study the mechanism of action of peritoxin A and its interaction with nAChRs. Another direction is to investigate the potential therapeutic uses of peritoxin A, such as in the treatment of certain neurological disorders. Additionally, research could be conducted on the biosynthetic pathway of peritoxin A, which could lead to the development of new synthetic methods for producing the toxin.

Scientific Research Applications

Peritoxin A has been the subject of scientific research due to its unique structure and mechanism of action. It has been used as a tool in neuroscience research to study the function of ion channels in neurons. Peritoxin A has been shown to selectively block nicotinic acetylcholine receptors (nAChRs) in the brain, which are involved in the transmission of nerve impulses. This makes peritoxin A a valuable tool for studying the role of nAChRs in the brain.

properties

CAS RN

145585-98-4

Product Name

Peritoxin A

Molecular Formula

C20H29Cl3N4O9

Molecular Weight

575.8 g/mol

IUPAC Name

4-[(6-amino-4-hydroxy-2-oxoazepan-3-yl)amino]-3-[[3-[carboxy(chloro)methyl]-2-chloro-2-(1-chloro-3-hydroxybutyl)cyclopropanecarbonyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C20H29Cl3N4O9/c1-6(28)2-10(21)20(23)12(14(22)19(35)36)13(20)17(33)26-8(4-11(30)31)16(32)27-15-9(29)3-7(24)5-25-18(15)34/h6-10,12-15,28-29H,2-5,24H2,1H3,(H,25,34)(H,26,33)(H,27,32)(H,30,31)(H,35,36)

InChI Key

BCPPKCDYZCXCGK-UHFFFAOYSA-N

SMILES

CC(CC(C1(C(C1C(=O)NC(CC(=O)O)C(=O)NC2C(CC(CNC2=O)N)O)C(C(=O)O)Cl)Cl)Cl)O

Canonical SMILES

CC(CC(C1(C(C1C(=O)NC(CC(=O)O)C(=O)NC2C(CC(CNC2=O)N)O)C(C(=O)O)Cl)Cl)Cl)O

synonyms

peritoxin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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